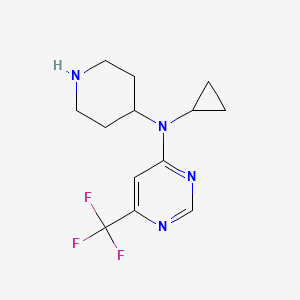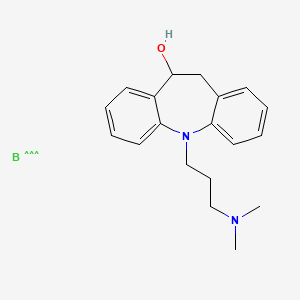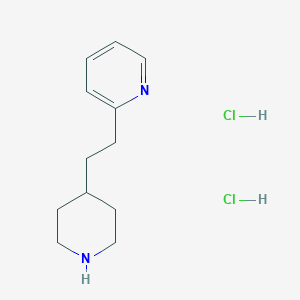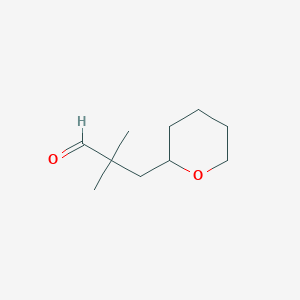
2,2-Dimethyl-3-(oxan-2-yl)propanal
Overview
Description
2,2-Dimethyl-3-(oxan-2-yl)propanal is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,2-Dimethyl-3-(oxan-2-yl)propanal from the web search results.Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3-(oxan-2-yl)propanal is based on its molecular formula, C10H18O21. However, the specific structural details or 3D configuration are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 2,2-Dimethyl-3-(oxan-2-yl)propanal are not available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3-(oxan-2-yl)propanal, such as boiling point or storage conditions, are not provided in the search results1.Scientific Research Applications
Application 1: Antifungal Agents
- Summary of the Application : 2,2-dimethyl-2H-chromene derivatives, which are structurally similar to 2,2-Dimethyl-3-(oxan-2-yl)propanal, have been designed and synthesized as potential antifungal agents . These compounds were tested against nine phytopathogenic fungi.
- Methods of Application : The compounds were synthesized and characterized by spectroscopic analysis. They were then evaluated in vitro for their antifungal activities at a concentration of 50 μg/mL .
- Results or Outcomes : Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity. Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol, with the corresponding EC50 values of 6.3, 7.7, 7.1, 7.5, 4.0 μg/mL, respectively .
Application 2: Antiviral Agents
- Summary of the Application : Indole derivatives, which are structurally similar to 2,2-Dimethyl-3-(oxan-2-yl)propanal, have been reported as antiviral agents .
- Methods of Application : Various indole derivatives were prepared and tested for their antiviral activity .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application 3: Research Chemicals
- Summary of the Application : “2,2-Dimethyl-3-(oxan-2-yl)propanal” is available for purchase as a research chemical . It can be used in a variety of scientific experiments, including those in the fields of organic chemistry, biochemistry, and pharmaceutical research.
- Results or Outcomes : The outcomes would vary depending on the specific experiment. As a research chemical, “2,2-Dimethyl-3-(oxan-2-yl)propanal” could potentially contribute to a wide range of scientific discoveries .
Application 4: Gas Separation Membranes
- Summary of the Application : Compounds similar to “2,2-Dimethyl-3-(oxan-2-yl)propanal” have been used in the development of gas separation membranes .
- Methods of Application : Polyimide-ionene membranes were synthesized and tested for their gas permeation behaviors .
- Results or Outcomes : The membranes exhibited comparable selectivity for CO2 relative to other gases. The permeability–selectivity relationships were visualized on Robeson plots, and these PI-ionene membranes were comparable to other ionene and poly (IL) materials .
Application 5: Pharmaceutical Testing
- Summary of the Application : “2,2-Dimethyl-3-(oxan-2-yl)propanal” is available for purchase as a research chemical . It can be used in pharmaceutical testing.
- Results or Outcomes : The outcomes would vary depending on the specific experiment. As a research chemical, “2,2-Dimethyl-3-(oxan-2-yl)propanal” could potentially contribute to a wide range of scientific discoveries .
Application 6: Traditional Medicine
- Summary of the Application : Compounds similar to “2,2-Dimethyl-3-(oxan-2-yl)propanal” have been used in traditional medicine .
- Results or Outcomes : The outcomes would vary depending on the specific treatment. As a traditional medicine, “2,2-Dimethyl-3-(oxan-2-yl)propanal” could potentially contribute to a wide range of therapeutic benefits .
Safety And Hazards
The safety and hazard information for 2,2-Dimethyl-3-(oxan-2-yl)propanal is not available from the search results.
Future Directions
The future directions or potential applications of 2,2-Dimethyl-3-(oxan-2-yl)propanal are not specified in the search results.
Please note that this information is based on the available web search results and may not be comprehensive or entirely accurate. For more detailed information, please refer to specific resources or databases dedicated to chemistry and material science. If you’re working with this compound, always follow standard safety procedures as recommended by your institution or organization.
properties
IUPAC Name |
2,2-dimethyl-3-(oxan-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,8-11)7-9-5-3-4-6-12-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQIJMPCZCCVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(oxan-2-yl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
![N-[(4-amino-3-chlorophenyl)methyl]acetamide](/img/structure/B1435926.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B1435928.png)
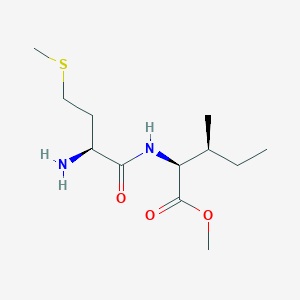
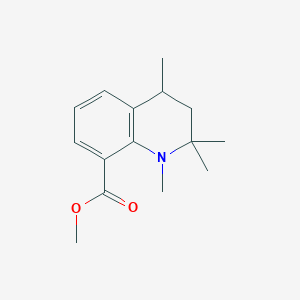
![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)
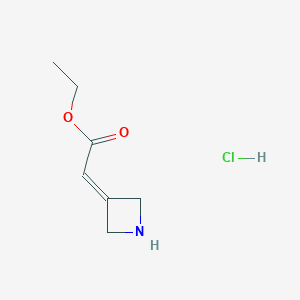
![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)
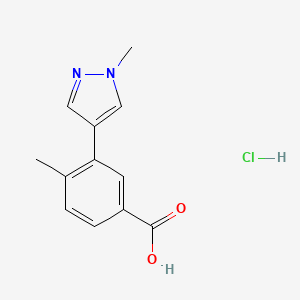
![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)
